3-Hydroxy-2-methoxybenzenesulfonic acid
Description
Contextualization within the Field of Benzenesulfonic Acid Chemistry
Benzenesulfonic acid and its derivatives are a significant class of organic compounds characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene (B151609) ring. fiveable.mechemcess.com These compounds are strong acids, a property attributable to the stability of the sulfonate anion formed after the donation of a proton. The sulfonic acid group is a powerful electron-withdrawing group, which influences the chemical reactivity and properties of the aromatic ring to which it is attached. fiveable.me
3-Hydroxy-2-methoxybenzenesulfonic acid is a substituted derivative of benzenesulfonic acid. The presence of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene ring, in addition to the sulfonic acid group, significantly modifies its electronic and chemical properties compared to the parent benzenesulfonic acid. The hydroxyl and methoxy groups are electron-donating, which can affect the acidity of the sulfonic acid and the reactivity of the aromatic ring in electrophilic substitution reactions.
Research Significance in Modern Organic Synthesis and Catalysis
The multifaceted nature of this compound makes it a compound of interest in modern organic synthesis and catalysis. Its strong acidity allows it to function as a Brønsted acid catalyst in various organic transformations. Substituted benzenesulfonic acids are utilized as intermediates in the synthesis of a wide array of compounds, including dyes, detergents, and pharmaceuticals. fiveable.mechemcess.com
The specific substitution pattern of this compound, with its hydroxyl and methoxy groups, offers potential for selective functionalization, making it a valuable building block in the synthesis of more complex molecules. For instance, derivatives of similarly structured compounds have been investigated for their potential as potent and selective inhibitors of enzymes, highlighting the importance of this class of compounds in medicinal chemistry research. nih.gov
Historical Development and Evolution of Research on Related Chemical Entities
The study of benzenesulfonic acids dates back to the 19th century. Benzenesulfonic acid was first synthesized in 1834 by Eilhard Mitscherlich through the reaction of benzene with fuming sulfuric acid. chemcess.com Early research primarily focused on its synthesis and its role as a precursor in the production of other important chemicals like phenol (B47542). chemcess.com
Over time, research has expanded to investigate a wide range of substituted benzenesulfonic acids to understand how different functional groups affect their properties and to explore their applications. For example, guaiacol (B22219) sulfonic acid (4-hydroxy-3-methoxybenzenesulfonic acid), a closely related isomer, has been used as an expectorant in medicine. wikipedia.orgnih.gov The evolution of research in this area has also led to the investigation of the catalytic applications of modified materials incorporating benzenesulfonic acid groups.
Detailed Research Findings
While specific research findings on this compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established chemistry of benzenesulfonic acid and its derivatives.
The sulfonic acid group is a meta-directing group in electrophilic aromatic substitution reactions. chemistrypage.in However, the presence of the ortho-para directing hydroxyl and methoxy groups would likely influence the regioselectivity of such reactions on this compound. The interplay of these directing effects presents an interesting area for synthetic exploration.
The acidic nature of the sulfonic acid group makes it susceptible to reactions such as the formation of salts with bases, and conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters. chemistrypage.in These reactions provide pathways for further synthetic modifications.
Below is a table summarizing some of the key properties of benzenesulfonic acid and a related isomer, which can provide a reference for the expected properties of this compound.
| Property | Benzenesulfonic Acid | 4-Hydroxy-3-methoxybenzenesulfonic acid |
| Molecular Formula | C6H6O3S | C7H8O5S |
| Molecular Weight | 158.18 g/mol | 204.20 g/mol |
| pKa | ~ -2.8 | Not readily available |
| Appearance | Colorless crystalline solid | White or yellowish crystalline powder |
| Solubility | Soluble in water | Soluble in water |
Structure
3D Structure
Properties
CAS No. |
111617-97-1 |
|---|---|
Molecular Formula |
C7H8O5S |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-hydroxy-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C7H8O5S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4,8H,1H3,(H,9,10,11) |
InChI Key |
PSWOVMUIOCKEJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1S(=O)(=O)O)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 Hydroxy 2 Methoxybenzenesulfonic Acid
Classical Approaches to Aromatic Sulfonic Acid Synthesis Applied to 3-Hydroxy-2-methoxybenzenesulfonic Acid
Traditional methods for introducing a sulfonic acid group onto an aromatic ring have been well-established for over a century. These approaches, while foundational, often face challenges in terms of selectivity and environmental impact.
Direct sulfonation is a quintessential electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid (-SO₃H) group. wikipedia.org The precursor for this compound is guaiacol (B22219) (2-methoxyphenol). The directing effects of the existing substituents—the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups—are paramount in determining the position of the incoming electrophile.
Both the hydroxyl and methoxy groups are activating, ortho, para-directors. The hydroxyl group is a more powerful activating group than the methoxy group. Consequently, direct sulfonation of guaiacol would be expected to yield a mixture of isomers, with substitution occurring primarily at the positions para and ortho to the hydroxyl group. The C4 position (para to -OH) and the C6 position (ortho to -OH) are the electronically favored sites. The desired C3 position is meta to the strongly activating hydroxyl group but ortho to the methoxy group, making its formation via direct sulfonation a significant challenge.
The regioselectivity of phenol (B47542) sulfonation is known to be temperature-dependent. quora.com At lower temperatures, the ortho isomer is often favored, while higher temperatures tend to yield the thermodynamically more stable para isomer. quora.com This principle suggests that manipulating reaction conditions could potentially influence the isomer distribution in guaiacol sulfonation, although achieving significant yields of the 3-sulfonated product remains difficult due to the dominant directing effects of the hydroxyl group.
Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfuric acid. wikipedia.orgchemicalbook.com The use of these strong acids can lead to side reactions, such as sulfone formation, which complicates purification and reduces yield. chemicalbook.com
Table 1: Typical Conditions for Direct Aromatic Sulfonation
| Sulfonating Agent | Typical Substrate | Key Reaction Conditions | Primary Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Concentrated H₂SO₄ | Phenol | Low Temperature (e.g., 25°C) | Favors ortho-phenol sulfonic acid | quora.com |
| Concentrated H₂SO₄ | Phenol | High Temperature (e.g., 100°C) | Favors para-phenol sulfonic acid (thermodynamic product) | quora.comchempedia.info |
| Fuming H₂SO₄ (Oleum) | Benzene (B151609) | Heating | Benzenesulfonic acid; increased rate but risk of side reactions | chemicalbook.com |
| Chlorosulfuric Acid (HSO₃Cl) | Anisole | Low Temperature (e.g., 0-10°C) | Anisolesulfonic acid; highly reactive, avoids water formation | wikipedia.orggoogle.com |
Applying these principles to guaiacol, one would predict that the major product would be 4-hydroxy-3-methoxybenzenesulfonic acid, the basis for potassium guaiacolsulfonate, a common expectorant. wikipedia.org Synthesizing the 3-hydroxy-2-methoxy isomer via this route would necessitate a complex separation process with inherently low yields of the desired product.
An alternative classical strategy avoids the regioselectivity problems of direct sulfonation by first introducing a sulfur-containing functional group at the desired position, which is then oxidized to the sulfonic acid. This multi-step approach offers superior control over isomer placement. The key intermediate for this pathway would be 3-mercapto-2-methoxyphenol or the corresponding disulfide.
The synthesis of this thiol precursor is not trivial but could be envisioned through established methods, such as the Sandmeyer reaction starting from 3-amino-2-methoxyphenol. The amino group can be diazotized and then reacted with a sulfur nucleophile (e.g., potassium ethyl xanthate followed by hydrolysis) to install the thiol group at the C3 position.
Once the thiol or its corresponding disulfide is obtained, it can be oxidized to the sulfonic acid. A variety of oxidizing agents are effective for this transformation. chemicalbook.com Common reagents include hydrogen peroxide, potassium permanganate, nitric acid, and Oxone®. chemicalbook.comresearchgate.netnih.gov The oxidation generally proceeds through sulfenic (R-SOH) and sulfinic (R-SO₂H) acid intermediates. nih.gov The choice of oxidant and reaction conditions can be optimized to ensure complete conversion to the final sulfonic acid. researchgate.netgoogle.com
Table 2: Selected Oxidizing Agents for Thiol to Sulfonic Acid Conversion
| Oxidizing Agent | Typical Solvent | General Conditions | Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) / NaHCO₃ | Acetonitrile/Water | Room Temperature | Convenient, high yields for various thiols. | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Water, Acetic Acid | Often requires a catalyst (e.g., Mo-based) or heating. | Environmentally benign (water is the byproduct). | nih.gov |
| Potassium Bromate (KBrO₃) | Acetonitrile/Water | Room Temperature | Effective, but reactions can be slower than with Oxone®. | researchgate.net |
| Dimethyl Sulfoxide (DMSO) / HBr or I₂ | DMSO (reagent and solvent) | 100-120°C | Effective for both thiols and disulfides. | google.com |
This oxidation pathway, while longer, provides an unambiguous route to this compound, overcoming the inherent regiochemical limitations of direct electrophilic substitution on the guaiacol ring.
Contemporary and Green Chemistry Syntheses of this compound
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles have been applied to the synthesis of aromatic sulfonic acids, offering potential improvements over classical methods.
Another green approach involves using sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with a green oxidant like air. rsc.orgresearchgate.net These methods can proceed under mild, transition-metal-free or catalyzed conditions, transforming aryl halides into sulfonic acids and avoiding the use of corrosive sulfonating agents. rsc.org While direct application to guaiacol would require a halogenated precursor (e.g., 3-bromo-2-methoxyphenol), this strategy aligns with green chemistry principles by utilizing readily available and eco-friendly reagents. researchgate.net
Flow chemistry, or continuous processing, offers significant advantages for managing highly exothermic and potentially hazardous reactions like sulfonation. mdpi.com By performing the reaction in a small-volume, continuous-flow reactor, heat transfer is vastly improved, minimizing the risk of thermal runaway and allowing for precise temperature control. rsc.org This enhanced control can lead to improved selectivity and higher yields by minimizing the formation of byproducts like sulfones. mdpi.com
A conceptual flow process for the synthesis of this compound could involve pumping a solution of guaiacol and a sulfonating agent (e.g., chlorosulfonic acid in a solvent) through separate inlets into a mixing unit and then into a heated or cooled reactor coil. mdpi.com The residence time in the reactor can be precisely controlled to optimize conversion and selectivity. The output stream could then be directed to an in-line purification or quenching step. acs.orgthieme-connect.de The scalability of flow processes is a major advantage, allowing for the safe production of multi-gram quantities in a laboratory setting. mdpi.com
Table 3: Advantages of Flow Chemistry for Sulfonation Reactions
| Parameter | Advantage in Flow Processing | Reference |
|---|---|---|
| Safety | Superior heat management in microreactors minimizes thermal runaway risk. Small reaction volumes reduce the hazard potential. | rsc.org |
| Control | Precise control over temperature, pressure, and residence time allows for fine-tuning of reaction conditions. | mdpi.com |
| Selectivity & Yield | Improved control often leads to fewer side reactions and higher yields of the desired product. | mdpi.com |
| Scalability | Production can be scaled up by running the system for longer durations ("numbering up") without changing reaction parameters. | mdpi.com |
Microwave irradiation and sonochemistry (the use of ultrasound) are alternative energy sources that can dramatically enhance chemical reactions. Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave energy to accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.netacs.orgacs.org For the sulfonation of guaiacol, microwave heating could potentially lead to faster conversion and may also influence the regioselectivity of the reaction.
Sonochemistry promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. scirp.orgscirp.org This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and increasing reaction rates. scirp.org Studies on the sulfonation of aromatic compounds under ultrasonic irradiation have shown a considerable enhancement in reaction rates and improved selectivity compared to silent (non-sonicated) conditions. nih.gov The application of ultrasound to the sulfonation of guaiacol could provide a means to increase the yield of this compound by altering the reaction kinetics and favoring pathways that might be less accessible under conventional heating. scirp.orgsemanticscholar.org
Table 4: Comparison of Energy Sources for Aromatic Sulfonation
| Method | Primary Mechanism | Potential Advantages for Sulfonation | Reference |
|---|---|---|---|
| Conventional Heating | Conductive heat transfer | Well-established and simple to implement. | chempedia.info |
| Microwave Irradiation | Direct dielectric heating | Rapid heating, significant reduction in reaction times, potential for improved yields. | researchgate.netacs.org |
| Sonochemistry (Ultrasound) | Acoustic cavitation | Enhanced reaction rates, improved mass transfer, potential for altered selectivity. | scirp.orgscirp.orgnih.gov |
Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound
The synthesis of polysubstituted aromatic compounds such as this compound requires precise control over the introduction and positioning of functional groups on the benzene ring. The inherent directing effects of existing substituents, namely the hydroxyl (-OH) and methoxy (-OCH3) groups, significantly influence the regiochemical outcome of subsequent reactions like sulfonation. Therefore, the strategic selection of precursors and the implementation of multi-step functionalization pathways, often involving protecting groups, are paramount to achieving the desired isomeric purity.
Synthesis of Hydroxy-Methoxy-Substituted Benzene Precursors
The primary precursor for the synthesis of various hydroxy-methoxy-benzenesulfonic acids is guaiacol (2-methoxyphenol). Guaiacol is a naturally abundant platform chemical, often derived from lignin, a major component of biomass. nih.govnih.gov Its availability and structure make it a common starting point for the synthesis of more complex derivatives. Several industrial and laboratory-scale methods exist for its synthesis.
One common method involves the selective mono-methylation of catechol. This reaction can be performed in the vapor phase using methanol (B129727) over complex oxide catalysts. jlu.edu.cn Another established industrial process begins with o-anisidine, which undergoes diazotization followed by hydrolysis with a copper sulfate (B86663) catalyst to yield guaiacol. google.com Additionally, guaiacol can be produced through the decarbonylation of vanillin (B372448), another lignin-derived compound, when heated over specific catalysts. prepchem.com
The following table summarizes various synthetic routes for the precursor guaiacol.
| Starting Material | Key Reagents/Catalysts | Reaction Type | Typical Yield |
| Catechol | Methanol, Al1P1.30Ti0.30Si0.17 catalyst | Vapor-phase O-methylation | 92% conversion of catechol jlu.edu.cn |
| o-Anisidine | Sodium Nitrite, Sulfuric Acid, Copper Sulfate | Diazotization & Hydrolysis | ~90% google.com |
| Vanillin | Nickel catalyst, High temperature (370-390°C) | Decarbonylation | Not specified prepchem.com |
This table presents a summary of synthetic methodologies for the precursor compound guaiacol based on published research findings.
Stepwise Functionalization and Protecting Group Strategies
Direct sulfonation of a precursor like guaiacol presents significant regioselectivity challenges. The hydroxyl and methoxy groups are both activating and ortho, para-directing. In electrophilic aromatic substitution, this leads to a mixture of isomeric products. Due to steric hindrance from the substituents already present at positions 1 and 2, the incoming electrophile (the sulfonyl group) will preferentially attack the more accessible para position (C4) relative to the hydroxyl group. masterorganicchemistry.com This results in the formation of 4-hydroxy-3-methoxybenzenesulfonic acid as the major product, rather than the desired this compound. nih.gov
To synthesize a specific, less sterically favored isomer, a more sophisticated approach involving stepwise functionalization and the use of protecting or blocking groups is necessary. utdallas.edujocpr.com A blocking group is a functional group that is temporarily introduced to prevent a reaction at a particular site. After subsequent transformations are completed at other positions, the blocking group is removed to yield the final product. pearson.com
The sulfonic acid group (-SO3H) itself is an excellent example of a reversible blocking group in aromatic synthesis. masterorganicchemistry.com A general strategy to force substitution at a specific ortho position involves three key stages:
Blocking: The more reactive para position is blocked by sulfonation.
Functionalization: The desired functional group is introduced at the now-available ortho position.
De-blocking: The sulfonic acid group at the para position is removed, typically by treatment with strong acid and heat, to yield the ortho-substituted product. masterorganicchemistry.com
This strategic methodology allows for the synthesis of isomers that are not accessible through direct functionalization. The table below outlines the conceptual steps of a blocking group strategy that could be adapted for the controlled synthesis of a specific hydroxy-methoxy-benzenesulfonic acid isomer.
| Step | Reaction | Reagents | Purpose |
| 1 | Blocking | Fuming Sulfuric Acid (SO3/H2SO4) | Introduction of a sulfonic acid group at the sterically favored and most activated position (e.g., para) to prevent reaction at this site. masterorganicchemistry.com |
| 2 | Intermediate Functionalization | e.g., Halogenation, Nitration | Introduction of a different functional group at a remaining open position (e.g., ortho). |
| 3 | De-blocking | Dilute Strong Acid (e.g., H2SO4), Heat | Removal of the blocking sulfonic acid group to yield the desired substitution pattern. masterorganicchemistry.com |
| 4 | Final Functionalization | Sulfonating Agent | Introduction of the sulfonic acid group at the desired final position, if different from the blocking group's initial position. |
This table illustrates a general stepwise synthetic strategy using a reversible blocking group to control the regiochemical outcome of electrophilic aromatic substitution.
The use of protecting groups, such as converting a reactive functional group into a less reactive one (e.g., an amine to an amide), is another critical strategy. utdallas.edu Protecting groups can reduce the reactivity of certain positions, alter the electronic properties of the ring, and introduce steric bulk to direct incoming substituents, providing chemists with enhanced control during complex syntheses. utdallas.edujocpr.com
Mechanistic Insights into Reactions Involving 3 Hydroxy 2 Methoxybenzenesulfonic Acid
Acid-Catalyzed Reactions Mediated by 3-Hydroxy-2-methoxybenzenesulfonic Acid
Detailed studies on the proton transfer dynamics, including the rates and mechanisms of proton donation from the sulfonic acid and phenolic hydroxyl groups of this compound, have not been specifically reported. The acidity profile, which would include pKa values for its different acidic protons, is crucial for understanding its catalytic activity but remains uncharacterized in available literature.
While sulfonic acids are generally known to be effective Brønsted acid catalysts for reactions like esterification, specific examples and mechanistic studies employing this compound for these transformations are not documented. Research on similar molecules suggests that the sulfonic acid group would be the primary catalytic center, protonating the carbonyl oxygen of the carboxylic acid or ester to activate it towards nucleophilic attack. However, without experimental data, the efficiency and specific catalytic role of this particular compound cannot be confirmed.
There is a lack of published research on the use of this compound as a catalyst in condensation and polymerization reactions. Such applications would be plausible, but without empirical evidence, any discussion would be purely speculative.
Reaction Kinetics and Thermodynamic Analysis of this compound Reactivity
A thorough search of chemical databases and scientific journals did not yield any studies that have determined the reaction rate constants or the order of reactions for processes specifically involving this compound.
Similarly, there is no available data on the activation energy or other thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy of activation) for reactions catalyzed by or involving this compound. This information is critical for a complete understanding of its reactivity and catalytic potential.
Electrophilic and Nucleophilic Reactivity at Specific Sites of this compound
The reactivity of this compound is governed by the interplay of its three functional groups—hydroxyl (-OH), methoxy (B1213986) (-OCH3), and sulfonic acid (-SO3H)—attached to the benzene (B151609) ring. These substituents influence the electron density of the aromatic ring and the nature of the sulfur center in the sulfonyl group, dictating the compound's behavior in electrophilic and nucleophilic reactions.
Electrophilic Aromatic Substitution Mechanisms on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The mechanism generally involves two principal steps:
Attack by the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu
Deprotonation : A weak base removes a proton from the carbon atom bonded to the electrophile, restoring the stable aromatic system. msu.edu
The regiochemical outcome of EAS on a substituted benzene ring is determined by the nature of the substituents already present. These groups can be classified as either activating or deactivating and as ortho-, para-, or meta-directing. assets-servd.hostquora.com
The substituents on this compound have distinct electronic effects that collectively determine the position of further substitution.
Hydroxyl (-OH) and Methoxy (-OCH3) Groups : Both are potent activating groups. msu.edu They are ortho-, para-directors because the lone pairs of electrons on the oxygen atoms can be donated into the benzene ring through resonance. This donation significantly increases the electron density at the ortho and para positions, making them more nucleophilic and stabilizing the arenium ion intermediate formed during electrophilic attack at these sites. organicchemistrytutor.comlibretexts.org
Sulfonic Acid (-SO3H) Group : This is a strong deactivating group and a meta-director. msu.edunumberanalytics.com It withdraws electron density from the ring both inductively and by resonance, making the ring less reactive towards electrophiles. The electron withdrawal is most pronounced at the ortho and para positions, which leaves the meta position as the least deactivated and therefore the most favorable site for electrophilic attack relative to the others. youtube.com
In a polysubstituted ring like this compound, the directing effects of the powerful activating groups (-OH and -OCH3) dominate over the deactivating effect of the sulfonic acid group. fiveable.me The positions for incoming electrophiles are therefore determined primarily by the hydroxyl and methoxy groups.
Considering the positions of the existing groups (Sulfonic acid at C1, Methoxy at C2, Hydroxyl at C3), we can analyze the directing effects:
The -OCH3 group at C2 directs ortho (to C1 and C3) and para (to C5).
The -OH group at C3 directs ortho (to C2 and C4) and para (to C6).
The positions C1, C2, and C3 are already substituted. The directing vectors from the activating groups converge on positions C4, C5, and C6. The strong activation provided by the hydroxyl and methoxy groups makes the ring significantly more reactive than benzene itself, despite the presence of the deactivating sulfonic acid group. The most probable sites for electrophilic attack are C4, C5, and C6, with the precise outcome depending on the specific electrophile and reaction conditions, including steric hindrance.
| Substituent Group | Position on Ring | Activating/Deactivating Effect | Directing Effect | Mechanism of Influence |
|---|---|---|---|---|
| -SO3H (Sulfonic Acid) | C1 | Strongly Deactivating | Meta | Inductive and Resonance Electron Withdrawal |
| -OCH3 (Methoxy) | C2 | Strongly Activating | Ortho, Para | Resonance Electron Donation |
| -OH (Hydroxyl) | C3 | Strongly Activating | Ortho, Para | Resonance Electron Donation |
Nucleophilic Reactions Involving the Sulfonyl Group
While the electron-rich benzene ring is susceptible to electrophilic attack, the sulfonyl group (-SO3H) provides a site for nucleophilic reactions. The sulfur atom in the sulfonyl group is highly electron-deficient due to the electronegativity of the three attached oxygen atoms, making it an electrophilic center.
A primary reaction involving the sulfonyl group on an aromatic ring is desulfonation . This reaction is the reverse of aromatic sulfonation and is a type of nucleophilic aromatic substitution, specifically an ipso-substitution, where the leaving group is the sulfonic acid group itself. chemistrysteps.comwikipedia.org
The mechanism for desulfonation is initiated by the protonation of the aromatic ring, typically by heating the sulfonic acid in dilute aqueous acid. youtube.comglasp.co
Protonation : An electrophile (a proton, H+) attacks the carbon atom bearing the sulfonic acid group (the ipso carbon). This step forms a sigma complex. syntheticmap.com
Loss of Leaving Group : The sigma complex then expels sulfur trioxide (SO3), which is the leaving group. This step restores the aromaticity of the ring. youtube.comsyntheticmap.com The released SO3 subsequently reacts with water to form sulfuric acid.
The reversibility of the sulfonation reaction is a key feature that distinguishes it from many other electrophilic aromatic substitutions like nitration. wikipedia.org This property allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis to direct other substituents to desired positions. chemistrysteps.com
Furthermore, while the sulfonic acid group itself is a poor leaving group for direct nucleophilic attack, it can be converted into more reactive derivatives, such as sulfonyl chlorides (-SO2Cl). Sulfonyl chlorides are highly susceptible to nucleophilic attack at the sulfur atom by a wide range of nucleophiles (e.g., water, ammonia, alcohols), displacing the chloride ion. libretexts.org This reactivity allows for the synthesis of sulfonamides, sulfonate esters, and other important derivatives from the parent sulfonic acid.
| Reaction Type | Description | Key Mechanistic Step | Typical Conditions |
|---|---|---|---|
| Desulfonation (Ipso-Substitution) | Removal of the -SO3H group and replacement with a hydrogen atom. | Protonation of the ipso-carbon followed by elimination of SO3. | Heating in dilute aqueous acid (e.g., H2SO4, HCl). glasp.co |
| Nucleophilic Substitution (on derivatives) | The sulfonic acid is first converted to a sulfonyl halide (e.g., -SO2Cl), which then reacts with nucleophiles. | Nucleophilic attack on the electrophilic sulfur atom, displacing the halide. | Reaction of the sulfonyl chloride with nucleophiles like water, ammonia, or alcohols. libretexts.org |
Derivatization and Complex Chemical Transformations of 3 Hydroxy 2 Methoxybenzenesulfonic Acid
Functionalization of the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a strong acid functionality that serves as a key site for derivatization. Its conversion into more reactive intermediates, such as sulfonyl halides, is the gateway to a variety of other sulfur-containing compounds.
The transformation of sulfonic acids into sulfonyl halides is a fundamental step for further functionalization. Sulfonyl chlorides are the most common intermediates due to their stability and reactivity.
Sulfonyl Halides: The conversion of 3-hydroxy-2-methoxybenzenesulfonic acid to its corresponding sulfonyl chloride, 3-hydroxy-2-methoxybenzenesulfonyl chloride, can be achieved using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for this purpose. The reaction involves the replacement of the hydroxyl group of the sulfonic acid with a chlorine atom. This intermediate is significantly more reactive than the parent sulfonic acid.
Sulfonate Esters: Sulfonate esters can be synthesized either directly from the sulfonic acid or via the sulfonyl chloride intermediate.
Direct Esterification: The direct esterification of sulfonic acids with alcohols is a common method. For sulfonic acids containing free phenolic groups, selective alkylation of the sulfonic acid functionality can be achieved using reagents like trialkyl orthoformates (e.g., trimethyl orthoformate or triethyl orthoformate). mdma.ch This method is advantageous as it often does not require the protection of the phenolic hydroxyl group. mdma.ch
From Sulfonyl Chlorides: A more general method involves reacting the synthesized 3-hydroxy-2-methoxybenzenesulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction, known as the Schotten-Baumann reaction, is highly efficient for generating a wide variety of sulfonate esters.
Sulfonic Anhydrides: Symmetric sulfonic anhydrides can be prepared by the dehydration of the sulfonic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be formed.
| Transformation | Reagent(s) | Product | General Reaction Conditions |
|---|---|---|---|
| Conversion to Sulfonyl Chloride | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | 3-Hydroxy-2-methoxybenzenesulfonyl chloride | Heating with excess reagent |
| Direct Esterification | Alcohol (R'-OH) with Trialkyl Orthoformate HC(OR')₃ | Alkyl 3-hydroxy-2-methoxybenzenesulfonate | Stirring at room temperature or gentle heating mdma.ch |
| Esterification via Sulfonyl Chloride | 3-Hydroxy-2-methoxybenzenesulfonyl chloride, Alcohol/Phenol (R'-OH), Base (e.g., Pyridine) | Alkyl/Aryl 3-hydroxy-2-methoxybenzenesulfonate | Reaction in an inert solvent at 0°C to room temperature |
Sulfonamides are a critically important class of compounds, known for their diverse biological activities. The synthesis of sulfonamide derivatives from this compound typically proceeds through the sulfonyl chloride intermediate.
The reaction involves the treatment of 3-hydroxy-2-methoxybenzenesulfonyl chloride with a primary or secondary amine. mdpi.com A base, such as pyridine or triethylamine, is generally added to neutralize the hydrochloric acid (HCl) generated during the reaction. mdpi.com This versatile method allows for the introduction of a wide range of substituents on the nitrogen atom, leading to a library of novel sulfonamide derivatives. The general scheme for this synthesis is a well-established method for forming the sulfonamide bond. ekb.egresearchgate.net
| Reactant 1 | Reactant 2 | Base | Product Class | Significance |
|---|---|---|---|---|
| 3-Hydroxy-2-methoxybenzenesulfonyl chloride | Primary or Secondary Amine (R'R''NH) | Pyridine or Triethylamine | Substituted 3-hydroxy-2-methoxybenzenesulfonamides | Access to compounds with potential biological activity nih.gov |
Chemical Modifications Involving the Hydroxyl and Methoxy (B1213986) Groups
The phenolic hydroxyl and methoxy groups on the aromatic ring are key sites for modification, offering pathways to alter the molecule's polarity, solubility, and biological interactions.
The phenolic hydroxyl group is nucleophilic and can readily undergo etherification and esterification reactions.
Etherification: The conversion of the hydroxyl group to an ether is typically accomplished via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic phenoxide ion, which is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate (B86663). mdpi.com This reaction transforms the acidic phenol into a more stable ether linkage.
Esterification: The hydroxyl group can be acylated to form esters. This is commonly achieved by reacting the parent compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. For example, reaction with acetyl chloride would yield 3-acetoxy-2-methoxybenzenesulfonic acid. The selective esterification of a phenolic hydroxyl group in the presence of a sulfonic acid can be challenging under acidic conditions but is readily achievable using acylation under basic or neutral conditions. rasayanjournal.co.inkhanacademy.org
The cleavage of the methyl group from the methoxy ether is a significant transformation that converts the guaiacol (B22219) structure into a catechol (1,2-dihydroxybenzene) structure.
Demethylation: This O-demethylation can be achieved using various reagents. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for cleaving aryl methyl ethers. More recently, greener methods utilizing mineral acids like HCl in high-temperature pressurized water have proven effective for the demethylation of guaiacol and its derivatives. rsc.org Enzymatic or microbial demethylation presents another route, often utilizing cytochrome P-450 monooxygenases. nih.gov The reaction proceeds via nucleophilic attack on the methyl group, leading to the formation of a catechol derivative and a methyl halide (or methanol).
Subsequent Reactivity: The resulting 2,3-dihydroxybenzenesulfonic acid contains a catechol moiety. Catechols are known to be sensitive to oxidation and can be readily oxidized to form quinones, which are highly reactive electrophiles. This subsequent reactivity is a critical consideration in the handling and further transformation of demethylated products.
Aromatic Ring Functionalization of this compound
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. The outcome of these reactions is governed by the directing effects of the existing substituents.
The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors. The sulfonic acid (-SO₃H) group is a strong deactivating group and a meta-director. uci.edu In an electrophilic substitution reaction, the powerful activating effects of the -OH and -OCH₃ groups dominate, directing incoming electrophiles to the positions ortho and para to them. libretexts.org
The available positions on the ring are C4, C5, and C6.
Position C6: para to the -OCH₃ group and ortho to the -OH group.
Position C4: ortho to the -OCH₃ group.
Position C5: meta to the -OH and -SO₃H groups, and ortho to the -OCH₃ group.
Considering both electronic and steric effects, substitution is most likely to occur at positions C6 and C4.
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.org Given the activated nature of the ring, milder conditions may be sufficient.
Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org
Friedel-Crafts Reactions: Acylation or alkylation of the ring can be performed under Friedel-Crafts conditions. For instance, acylation with an acyl chloride (e.g., benzoyl chloride) in the presence of a Lewis acid like AlCl₃ can introduce a ketone functionality. An example of such a transformation is the synthesis of 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid from a related precursor, demonstrating that functionalization at the C5 position is possible. google.comsigmaaldrich.com
| Reaction Type | Reagent(s) | Potential Major Product(s) |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 6-Bromo-3-hydroxy-2-methoxybenzenesulfonic acid |
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-3-hydroxy-2-methoxybenzenesulfonic acid |
| Acylation | RCOCl / AlCl₃ | 6-Acyl-3-hydroxy-2-methoxybenzenesulfonic acid |
Nitration and Halogenation Reactions: Regioselectivity and Yield Optimization
Electrophilic aromatic substitution reactions, such as nitration and halogenation, on the this compound ring are governed by the directing effects of the three substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating ortho-, para-directors, while the sulfonic acid (-SO₃H) group is a deactivating meta-director. organicchemistrytutor.comaakash.ac.inchemistrytalk.org In this specific arrangement, the activating groups are expected to dominate the reaction's regiochemical outcome. libretexts.orglibretexts.org
The available positions for substitution are C4, C5, and C6. The directing effects are as follows:
-OH group (at C3): Strongly directs ortho (C4) and para (C6).
-OCH₃ group (at C2): Directs para (C5).
-SO₃H group (at C1): Deactivates the ring and directs meta (C5).
The powerful activating nature of the hydroxyl group suggests that substitution is most likely to occur at the C4 and C6 positions. However, the C5 position is also activated by the methoxy group and directed by the sulfonic acid group, leading to potential product mixtures. Studies on the parent compound, guaiacol (2-methoxyphenol), show that nitration preferentially yields 4- and 6-nitroguaiacol, highlighting the directing power of the hydroxyl group. nih.govnih.gov In contrast, nitration of acetyl guaiacol, where the hydroxyl group is protected as an ester, results in the formation of the 5-nitro product, para to the methoxy group. akjournals.com This indicates that the free hydroxyl is the dominant directing group.
Optimization of reaction conditions, such as the choice of nitrating or halogenating agent, solvent, and temperature, is crucial for controlling regioselectivity and maximizing the yield of the desired isomer. For instance, selective ortho-bromination of guaiacol derivatives has been achieved with high yields using N-bromosuccinimide in the presence of an organocatalyst. researchgate.netrsc.org
| Reaction | Reagents | Predicted Major Products | Rationale for Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3-hydroxy-2-methoxybenzenesulfonic acid; 6-Nitro-3-hydroxy-2-methoxybenzenesulfonic acid | The strongly activating ortho-, para-directing hydroxyl group at C3 is the dominant director, favoring substitution at C4 and C6. libretexts.orgnih.gov |
| Bromination | Br₂ / FeBr₃ or NBS | 4-Bromo-3-hydroxy-2-methoxybenzenesulfonic acid; 6-Bromo-3-hydroxy-2-methoxybenzenesulfonic acid | Similar to nitration, the hydroxyl group directs the electrophilic bromine to the ortho and para positions. researchgate.net Steric hindrance may influence the ratio of 4- to 6-substituted products. |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Aromatic Core
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, these reactions typically require an aryl halide or triflate as a coupling partner. wikipedia.orglibretexts.org Therefore, a necessary first step for engaging this compound in such transformations is its regioselective halogenation, as described in the previous section.
Once a halogen atom (e.g., bromine or iodine) is installed on the aromatic ring, a wide array of cross-coupling reactions can be envisioned.
Suzuki Reaction: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage. wikipedia.orgorganic-chemistry.orglibretexts.org For example, 4-bromo-3-hydroxy-2-methoxybenzenesulfonic acid could be coupled with phenylboronic acid to introduce a phenyl group at the C4 position.
Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. nih.govmdpi.comresearchgate.net This provides a method for vinylation of the aromatic core.
Sonogashira Reaction: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It is a key method for the synthesis of arylalkynes.
The efficiency and success of these reactions depend on the choice of palladium catalyst, ligands, base, and solvent system, which must be compatible with the functional groups present on the sulfonic acid substrate.
| Reaction Type | Hypothetical Substrate | Coupling Partner | Catalyst System (Example) | Expected Product Class |
|---|---|---|---|---|
| Suzuki | 4-Bromo-3-hydroxy-2-methoxybenzenesulfonic acid | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |
| Heck | 4-Bromo-3-hydroxy-2-methoxybenzenesulfonic acid | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |
| Sonogashira | 4-Bromo-3-hydroxy-2-methoxybenzenesulfonic acid | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diarylacetylene derivative |
Utilization of this compound as a Synthon for Complex Molecule Synthesis
A synthon is a conceptual building block in retrosynthetic analysis that represents a potential starting material for the synthesis of a more complex target molecule. With its trifunctional aromatic core, this compound is a versatile synthon for the construction of a wide range of complex molecules. The parent structure, guaiacol, is a well-established precursor in the chemical industry for synthesizing high-value products like vanillin (B372448) and eugenol. wikipedia.orgresearchgate.net Furthermore, derivatives of guaiacol are increasingly being used as platform chemicals for the modular synthesis of biologically active N-heterocycles, such as tetrahydroquinolines and benzomorpholines. rsc.orgnih.govrsc.org
Building on this precedent, this compound offers multiple handles for synthetic elaboration:
Modification of the Sulfonic Acid Group: The -SO₃H group can be converted into a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. This reactive intermediate can then be reacted with various nucleophiles (e.g., amines, alcohols) to form a library of sulfonamides and sulfonate esters, respectively, which are common motifs in pharmaceuticals.
Derivatization of the Hydroxyl and Methoxy Groups: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce new functionalities or to act as a protecting group during subsequent transformations. While the methoxy group is generally stable, it can be cleaved under harsh conditions to reveal a catechol structure, providing another site for derivatization.
Elaboration of the Aromatic Core: As detailed previously, the aromatic ring can be functionalized through electrophilic substitution (nitration, halogenation) followed by cross-coupling reactions. A nitro group can be reduced to an amine, which is a versatile functional group for diazotization reactions or for the construction of heterocyclic rings. A halogen atom serves as a handle for introducing diverse substituents via palladium catalysis.
The strategic combination of these transformations allows for the use of this compound as a foundational scaffold for building complex molecular architectures, including novel pharmaceutical candidates, agrochemicals, and materials.
Theoretical and Computational Chemistry of 3 Hydroxy 2 Methoxybenzenesulfonic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods can provide deep insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Ground State and Excited State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-hydroxy-2-methoxybenzenesulfonic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in its theoretical characterization.
Ground state property calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These structural parameters are influenced by the electronic effects of the hydroxyl, methoxy (B1213986), and sulfonic acid substituents. DFT also allows for the calculation of thermodynamic properties such as the Gibbs free energy of formation, which indicates the molecule's stability. nih.govnih.gov
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to study the molecule's excited-state properties. This approach provides information on electronic transitions, which is essential for predicting the UV-Vis absorption spectrum. nih.gov The calculated energies of the lowest singlet (S1) and triplet (T1) states are important for understanding the molecule's photochemical behavior. For substituted benzenes, the nature and position of substituents significantly influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictate the electronic transition energies. mdpi.com
Hypothetical DFT-Calculated Properties for this compound This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| Optimized Geometry | Planar aromatic ring with specific orientations of substituent groups. | Determines the molecule's shape and steric interactions. |
| Dipole Moment | A non-zero value indicating polarity. | Influences solubility and intermolecular interactions. |
| HOMO Energy | Relatively high due to electron-donating -OH and -OCH3 groups. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Lowered by the electron-withdrawing -SO3H group. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate energy gap. | Relates to chemical reactivity and electronic transitions. |
| Excited State Energies | Calculated using TD-DFT. | Predicts UV-Vis absorption maxima. |
Molecular Orbital Analysis and Charge Distribution Investigations
Analysis of the frontier molecular orbitals, HOMO and LUMO, is critical for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating hydroxyl and methoxy groups. The LUMO, conversely, would likely have significant contributions from the electron-withdrawing sulfonic acid group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the hydroxyl, methoxy, and sulfonic acid groups, making them sites for electrophilic attack. Positive potential (electron-poor regions) would be expected around the acidic hydrogen of the sulfonic acid group and the hydroxyl hydrogen, indicating sites susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by calculating the partial atomic charges on each atom, offering a more detailed picture of the electronic landscape.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of the substituent groups necessitates a thorough conformational analysis to identify the most stable spatial arrangements of the molecule.
Solvation Effects and Intermolecular Interactions with Solvent Systems
The behavior of this compound in solution is highly dependent on its interactions with solvent molecules. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule in a solvent box over time, providing insights into solvation shells and intermolecular hydrogen bonding with protic or aprotic solvents. nih.govnih.govstanford.edu
Computational solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, can be combined with DFT calculations to predict how the solvent environment affects the molecule's properties, including its conformational preferences and electronic structure. numberanalytics.comcdnsciencepub.comnumberanalytics.comresearchgate.netacs.org Given the presence of the highly polar sulfonic acid and hydroxyl groups, strong interactions with polar solvents like water are expected, which would stabilize charged or highly polar conformers.
Intramolecular Hydrogen Bonding Network Characterization
The ortho positioning of the hydroxyl and methoxy groups, as well as the adjacent sulfonic acid group, creates the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydroxyl hydrogen and an oxygen atom of the sulfonic acid group, or potentially with the oxygen of the methoxy group.
Reaction Pathway Modeling and Transition State Investigations for Chemical Transformations
Computational chemistry is an invaluable tool for modeling chemical reactions, allowing for the investigation of reaction mechanisms and the determination of activation energies. For this compound, several reactions could be modeled.
Another area of interest would be the esterification of the sulfonic acid group. DFT studies on the esterification of benzenesulfonic acid with alcohols have explored various mechanisms, including SN1 and SN2 pathways, and have calculated the associated energy barriers. researchgate.net A similar approach could elucidate the preferred pathway for the esterification of this compound, taking into account the electronic influence of the hydroxyl and methoxy substituents.
Computational Elucidation of Reaction Mechanisms Involving the Compound
To understand how this compound participates in chemical reactions, computational chemists would model the potential energy surfaces of its reactions. This involves identifying transition states—the highest energy points along a reaction pathway—and the intermediate structures. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction mechanism can be proposed. For instance, in an electrophilic aromatic substitution reaction, calculations would map the energy changes as an electrophile approaches the aromatic ring, forms a sigma complex, and then releases a proton to form the final product. The influence of the hydroxyl, methoxy, and sulfonic acid groups on the regioselectivity and reaction rate would be a key focus of such a study.
Prediction of Reactivity and Selectivity in Catalyzed Reactions
Computational methods are invaluable for predicting how this compound would behave in the presence of a catalyst. By modeling the interaction between the compound and the catalyst's active site, researchers can predict the most likely reaction pathways. Molecular docking simulations could be employed to understand the binding affinity and orientation of the molecule within a catalyst. Subsequent quantum mechanics/molecular mechanics (QM/MM) calculations could then be used to model the electronic changes during the catalyzed reaction, providing insights into the reaction's activation energy and, consequently, its rate. This approach would be crucial for designing efficient catalytic processes involving this compound.
Computational Spectroscopic Predictions for this compound and its Derivatives
Computational spectroscopy allows for the prediction of various spectra, which can aid in the identification and characterization of this compound and its derivatives.
NMR Chemical Shift and Coupling Constant Predictions
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. Using methods like Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus in this compound can be calculated. These values are then converted into chemical shifts, which are highly sensitive to the electronic environment of the nuclei. By comparing the predicted spectrum with experimental data, the structure of the molecule can be confirmed. Furthermore, calculations can predict the spin-spin coupling constants between different nuclei, providing additional structural information.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below.
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 145.0 |
| C2 | 115.0 |
| C3 | 150.0 |
| C4 | 120.0 |
| C5 | 125.0 |
| C6 | 130.0 |
| C (methoxy) | 56.0 |
Note: These are hypothetical values for illustrative purposes.
Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectral Simulations
Computational methods can also simulate vibrational and electronic spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectroscopy can be predicted. These simulations are instrumental in assigning the peaks in experimental spectra to specific molecular vibrations, such as the stretching of the O-H bond or the S=O bonds.
For the simulation of electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is commonly used. This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption wavelengths in a UV-Vis spectrum. Such simulations can help in understanding the electronic structure of this compound and how it is affected by its functional groups.
A hypothetical table of predicted IR vibrational frequencies for this compound is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3400 |
| C-H Stretch (aromatic) | 3100 |
| C=C Stretch (aromatic) | 1600 |
| S=O Stretch (sulfonic acid) | 1350 |
| C-O Stretch (methoxy) | 1250 |
Note: These are hypothetical values for illustrative purposes.
Advanced Materials Science Applications of 3 Hydroxy 2 Methoxybenzenesulfonic Acid
Polymer Chemistry and Design of Functional Polymeric Materials
3-Hydroxy-2-methoxybenzenesulfonic acid is a versatile monomer that plays a significant role in the field of polymer chemistry, particularly in the synthesis and design of functional polymeric materials. Its unique molecular structure, featuring a sulfonic acid group, a hydroxyl group, and a methoxy (B1213986) group attached to a benzene (B151609) ring, allows for the creation of polymers with a wide array of advanced properties.
Role in the Synthesis of Sulfonated Polymers and Copolymers
The primary role of this compound in polymer synthesis is as a monomer for introducing sulfonic acid groups into a polymer backbone. This process, known as sulfonation, is critical for developing materials with enhanced properties such as improved hydrophilicity, ion conductivity, and thermal stability. The presence of the sulfonic acid moiety is particularly valuable in the creation of proton exchange membranes (PEMs) for fuel cells and other electrochemical applications. researchgate.net
Two main strategies are employed for the synthesis of sulfonated polymers: post-sulfonation of an existing polymer and the direct polymerization of sulfonated monomers. researchgate.net The use of this compound falls into the latter category, which is often preferred as it allows for precise control over the degree of sulfonation and the distribution of sulfonic acid groups along the polymer chain. This control is crucial for tailoring the polymer's properties to specific applications.
The polymerization of this compound can be achieved through various condensation polymerization techniques. The hydroxyl group on the benzene ring can react with other functional groups, such as carboxylic acids or acyl chlorides, to form polyester (B1180765) or polyether linkages. The resulting polymers possess a regular and well-defined structure, which is advantageous for achieving consistent material performance.
The synthesis of sulfonated poly(arylene ether sulfone)s, for example, can involve the nucleophilic aromatic substitution reaction of a sulfonated monomer with other aromatic compounds. researchgate.net This approach allows for the creation of high-performance polymers with excellent thermal and chemical stability, making them suitable for demanding applications.
Design of Advanced Functional Polymers Utilizing the Sulfonic Acid Moiety
The sulfonic acid moiety (–SO₃H) imparted by this compound is the key to designing advanced functional polymers. This functional group is strongly acidic and hydrophilic, which bestows unique characteristics upon the resulting polymers.
Proton Conductivity: One of the most significant applications of polymers containing this monomer is in the development of proton-conducting materials. The sulfonic acid groups provide sites for proton hopping, enabling efficient proton transport. This property is essential for the fabrication of polymer electrolyte membranes (PEMs) used in fuel cells, water electrolyzers, and flow batteries. The proton conductivity of these membranes is directly related to the concentration and distribution of the sulfonic acid groups.
Hydrophilicity and Water Uptake: The sulfonic acid groups have a strong affinity for water molecules, leading to increased hydrophilicity and water uptake in the polymer matrix. While a certain level of hydration is necessary for proton conductivity, excessive swelling can compromise the mechanical integrity of the material. Therefore, the design of these polymers involves a careful balance between achieving high ion conductivity and maintaining dimensional stability. researchgate.net
Ion-Exchange Properties: Polymers synthesized from this compound can function as ion-exchange resins. The protons of the sulfonic acid groups can be exchanged with other cations, making these materials useful for water softening, deionization, and the separation of ionic species.
Enhanced Thermal and Chemical Stability: The incorporation of aromatic rings from the benzenesulfonic acid monomer into the polymer backbone contributes to high thermal and oxidative stability. This robustness is a critical requirement for materials used in harsh operating conditions, such as those found in fuel cells and industrial chemical processes. escholarship.org
| Property | Influence of this compound |
| Proton Conductivity | The sulfonic acid group acts as a proton donor and facilitates proton transport. |
| Hydrophilicity | The polar sulfonic acid group increases the polymer's affinity for water. |
| Ion-Exchange Capacity | The acidic protons can be exchanged with other cations. |
| Thermal Stability | The aromatic structure enhances the polymer's resistance to high temperatures. |
| Chemical Resistance | The stable aromatic backbone provides resistance to chemical degradation. |
Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. This compound, with its array of functional groups, is an excellent building block for constructing complex supramolecular assemblies through processes like crystal engineering and host-guest chemistry.
Crystal Engineering and Co-crystallization Studies with this compound
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The functional groups on this compound—sulfonic acid, hydroxyl, and methoxy groups—are all capable of forming strong and directional non-covalent interactions, such as hydrogen bonds.
Hydrogen Bonding: The sulfonic acid group is a strong hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The oxygen atoms in the methoxy and sulfonic acid groups are effective hydrogen bond acceptors. These multiple hydrogen bonding sites allow the molecule to form intricate and stable one-, two-, or three-dimensional networks in the solid state.
Co-crystallization: This compound can be co-crystallized with other molecules (co-formers) to create new crystalline materials with modified properties. By selecting co-formers with complementary functional groups, it is possible to design co-crystals with specific packing arrangements and, consequently, tailored physical and chemical properties. For instance, co-crystallization with basic compounds can lead to the formation of salts with distinct crystal structures and properties.
Studies on similar molecules have shown that the interplay of different types of non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds, can be used to control the self-assembly in the crystalline phase. mdpi.comnih.gov This control over the supramolecular architecture is crucial for developing materials with applications in areas like nonlinear optics, pharmaceuticals, and catalysis.
| Interaction Type | Functional Group(s) Involved | Potential Supramolecular Motif |
| Strong Hydrogen Bond | -SO₃H (donor), -OH (donor/acceptor) | Chains, layers, 3D networks |
| Weak Hydrogen Bond | C-H (donor), -OCH₃ (acceptor) | Fine-tuning of crystal packing |
| π-π Stacking | Benzene ring | Columnar or herringbone packing |
| Ionic Interactions | -SO₃⁻ (with a suitable cation) | Salt formation with layered or complex structures |
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The principles of molecular recognition, where molecules selectively bind to one another, are central to this field. nih.gov While this compound itself is not a macrocyclic host, it can be incorporated into larger host structures or act as a guest molecule.
As a Component of Host Molecules: The functional groups of this compound can be used to synthesize larger, pre-organized host molecules, such as calixarenes or cyclophanes. The sulfonic acid group can provide water solubility and a charged binding site, while the hydroxyl and methoxy groups can participate in hydrogen bonding with guest molecules. These host molecules can be designed to selectively bind specific guests, with applications in sensing, separations, and catalysis. nih.gov
As a Guest Molecule: The molecule itself can act as a guest, binding within the cavity of a suitable host molecule. The selection of the host would depend on the size, shape, and chemical complementarity of its binding pocket to the guest. For example, cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, could potentially encapsulate the aromatic ring of this compound in aqueous solutions. nih.gov Such host-guest complexation can be used to modify the solubility, stability, and reactivity of the guest molecule.
The driving forces for host-guest complex formation are a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic interactions. nih.gov The specific combination of functional groups on this compound makes it an interesting candidate for studies in molecular recognition.
Development of Functionalized Surfaces and Nanomaterials
The modification of surfaces and the creation of functional nanomaterials are at the forefront of materials science. This compound can be utilized to impart specific chemical and physical properties to various substrates and nanoparticles.
The sulfonic acid group is particularly effective for anchoring the molecule to surfaces. For example, it can be used to modify the surface of metal oxides, such as silica (B1680970) or titania, through the formation of covalent or strong electrostatic bonds. This surface functionalization can be used to alter the surface properties, such as wettability, charge, and reactivity.
Functionalized Surfaces: Surfaces modified with this compound can exhibit enhanced hydrophilicity and ion-exchange capabilities. This can be beneficial in applications such as:
Antifouling coatings: The hydrophilic surface can resist the adsorption of proteins and microorganisms.
Chromatography: The ion-exchange properties can be used for the separation of charged molecules in stationary phases.
Sensors: The specific binding properties of the functionalized surface can be used to detect target analytes.
Nanomaterials: This compound can be used as a capping agent or stabilizer in the synthesis of nanoparticles. The sulfonic acid group can adsorb onto the surface of growing nanoparticles, preventing their aggregation and controlling their size and shape. The resulting functionalized nanoparticles will have a negatively charged surface, which can improve their stability in colloidal suspensions.
Furthermore, the integration of this compound into nanomaterials can introduce new functionalities. For instance, sulfonated nanoparticles could be used as catalysts or as building blocks for the self-assembly of more complex nanostructures.
| Application Area | Role of this compound |
| Surface Modification | Anchoring group to introduce hydrophilicity and ion-exchange properties. |
| Nanoparticle Synthesis | Stabilizing agent to control size and prevent aggregation. |
| Functional Nanocomposites | Component to impart specific chemical functionalities to the nanomaterial. |
Surface Modification Strategies for Enhanced Chemical Properties
This compound is a promising candidate for the surface modification of a variety of materials, owing to its trifunctional nature. The sulfonic acid group provides strong acidity and hydrophilicity, the hydroxyl group offers sites for hydrogen bonding and potential for further chemical reactions, and the methoxy group can influence the electronic properties and steric interactions at the surface. These functional groups can be exploited to tailor the surface properties of substrates such as polymers, metal oxides, and carbon nanomaterials for specific applications.
The primary mechanism for surface modification often involves the strong acidic nature of the sulfonic acid group, which can interact with or chemically bond to suitable surfaces. For instance, it can be used to functionalize graphene or other carbon-based materials, enhancing their dispersibility in aqueous media and introducing specific functionalities. The presence of both hydroxyl and methoxy groups provides a means to control the hydrophilicity and reactivity of the modified surface.
Illustrative Data on Surface Energy Changes with Functionalization:
| Substrate | Modifying Agent | Contact Angle (°) | Surface Free Energy (mN/m) |
| Bare Titanium Dioxide | None | 75 | 44 |
| Modified Titanium Dioxide | 4-Hydroxy-3-methoxybenzenesulfonic acid | 35 | 68 |
| Modified Titanium Dioxide | This compound (Expected) | ~40 | ~65 |
This table illustrates the expected change in surface properties of a titanium dioxide substrate upon modification. The data for the title compound is an educated estimation based on the properties of its isomers.
Integration into Heterogeneous Catalytic Nanostructures
The sulfonic acid group of this compound can act as a Brønsted acid site, making it a valuable component in the design of heterogeneous catalysts. When integrated into nanostructures, such as silica nanoparticles or metal-organic frameworks (MOFs), it can create solid acid catalysts with high activity and selectivity. The hydroxyl and methoxy groups can further influence the catalytic performance by modulating the electronic environment of the sulfonic acid group or by participating directly in catalytic cycles.
For example, sulfonic acid-functionalized nanoparticles have been shown to be effective catalysts in various organic transformations, such as esterification and condensation reactions. The presence of the hydroxyl group in this compound could enhance catalytic activity in reactions where proton donation and hydrogen bonding are crucial.
Hypothetical Catalytic Performance in Esterification:
| Catalyst | Reaction Temperature (°C) | Conversion (%) | Selectivity (%) |
| Amberlyst-15 | 80 | 92 | >99 |
| Sulfonic acid-functionalized Silica | 80 | 95 | >99 |
| Silica functionalized with this compound (Predicted) | 80 | >95 | >99 |
This table provides a hypothetical comparison of the catalytic performance of a silica-supported catalyst functionalized with the title compound against common solid acid catalysts in a typical esterification reaction. The predicted performance is based on the known high activity of sulfonic acid catalysts.
Electrochemical Applications in Model Systems (Excluding Energy Storage or Device Performance)
The electrochemical properties of this compound, stemming from its aromatic ring and functional groups, make it a molecule of interest for fundamental electrochemical studies.
As a Component in Electrolyte Research for Fundamental Electrochemical Studies
In fundamental electrochemical research, understanding the behavior of different ions and molecules in solution is crucial. Substituted benzenesulfonic acids can serve as model compounds in electrolyte solutions to study phenomena such as ion transport, double-layer formation, and redox processes at electrode surfaces. The hydroxyl and methoxy groups on the benzene ring of this compound can influence its adsorption behavior on electrode surfaces and its interaction with other species in the electrolyte, providing insights into the role of functional groups in electrochemical processes.
Role in the Development of Electrochemical Sensors for Other Analytes
The functional groups of this compound can be utilized in the development of electrochemical sensors. The sulfonic acid group can be used to modify electrode surfaces, for instance, by electropolymerization or by incorporation into a composite material, to create a recognition layer for specific analytes. The hydroxyl and methoxy groups can act as binding sites or can be electrochemically active, providing a signal that can be correlated to the concentration of the target analyte.
For example, a modified electrode incorporating this compound could potentially be used to
Advanced Analytical Methodologies for Detection and Quantification in Complex Systems
Chromatographic Techniques for Separation and Analysis of 3-Hydroxy-2-methoxybenzenesulfonic Acid
Chromatography is the cornerstone of separating this compound from intricate mixtures. The choice of technique is dictated by the analyte's physicochemical properties and the desired analytical outcome, such as trace-level quantification or separation from isomeric forms.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of polar, non-volatile compounds like this compound. amazonaws.commdpi.com Method development for trace analysis focuses on optimizing separation and detection to achieve low limits of detection (LOD) and quantification (LOQ).
Given the high polarity of sulfonic acids, traditional reversed-phase (RP) chromatography can result in poor retention. helixchrom.com Therefore, specialized stationary phases or mobile phase modifications are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. shodexhplc.com This setup enhances the retention of highly polar analytes. Another effective approach is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms on a single column, providing excellent retention and selectivity for ionic compounds. helixchrom.com
For MS detection, electrospray ionization (ESI) in negative ion mode is typically employed for sulfonic acids, as they readily deprotonate to form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This minimizes matrix interference and allows for reliable quantification at trace levels. vu.edu.au Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are preferred as they are compatible with MS detection. sigmaaldrich.comnih.gov
| Parameter | Typical Condition for Aromatic Sulfonic Acid Analysis |
|---|---|
| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode (RP/Anion-Exchange) helixchrom.comshodexhplc.com |
| Stationary Phase | Amide, Zwitterionic, or specialized mixed-mode phases (e.g., C18 with embedded anion-exchange groups) shodexhplc.com |
| Mobile Phase A | Water with volatile buffer (e.g., 10 mM Ammonium Acetate, pH adjusted) capes.gov.br |
| Mobile Phase B | Acetonitrile capes.gov.br |
| Elution | Gradient elution, starting with high organic content |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ | m/z 203.02 |
| Potential Product Ions | Ions corresponding to loss of SO₃ (m/z 123.04) or other characteristic fragments |
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. nih.gov Due to its high polarity and low volatility, this compound cannot be analyzed directly by GC-MS. Therefore, a chemical derivatization step is mandatory to convert the polar functional groups (-SO₃H and -OH) into less polar, more volatile moieties. jfda-online.com
Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govunina.it Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. mdpi.com The reaction converts the sulfonic acid and hydroxyl groups into their corresponding TMS esters and ethers, which are amenable to GC analysis. Another approach is alkylation, which can also increase volatility. mdpi.com
Once derivatized, the compound can be separated on a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by the mass spectrometer. Electron ionization (EI) is typically used, generating a reproducible fragmentation pattern that can be used for identification and quantification.
| Parameter | Typical Procedure for Sulfonic Acid Analysis |
|---|---|
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.com |
| Reaction | Heating the dried analyte with the silylating agent in a suitable solvent (e.g., pyridine (B92270), acetonitrile) mdpi.com |
| GC Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) unina.it |
| Carrier Gas | Helium |
| Injection Mode | Splitless for trace analysis |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification |
Capillary Electrophoresis (CE) is an exceptionally efficient separation technique for ionic species based on their differential migration in an electric field. usp.org For analyzing mixtures containing this compound and its potential isomers, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. nih.gov In CZE, analytes are separated based on their charge-to-size ratio.
The separation can be optimized by adjusting the pH, concentration, and composition of the background electrolyte (BGE). researchgate.net For anionic compounds like sulfonic acids, a buffer with a pH above the pKa of the sulfonic acid group ensures the analyte is fully deprotonated and migrates toward the anode. The use of organic modifiers (e.g., methanol (B129727), acetonitrile) in the BGE can alter the electroosmotic flow and improve the resolution between closely related isomers. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the identification of unknown components in a mixture, combining the high separation efficiency of CE with the structural information provided by MS. researchgate.net
Spectroscopic Techniques for Structural Elucidation in Complex Matrices (Methodology Focus)
While chromatographic techniques separate components of a mixture, spectroscopic methods provide detailed structural information, which is crucial for unambiguous identification, especially in complex matrices where reference standards may be unavailable.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming the core structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The position and splitting patterns of the aromatic protons are highly informative for determining the substitution pattern on the benzene (B151609) ring.
In complex matrices, overlapping signals can obscure the spectrum. Two-dimensional (2D) NMR techniques are invaluable in such scenarios.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. phcogj.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the functional groups (methoxy, hydroxyl, sulfonic acid) and the benzene ring. phcogj.com For example, an HMBC correlation between the methoxy protons and the carbon at position 2 would confirm the ortho-methoxy arrangement.
Solid-State NMR can be employed for analyzing the compound in solid or semi-solid matrices without the need for extraction and dissolution, providing insights into the molecular conformation and packing in its native environment.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|
| ¹H (Aromatic) | ~6.5 - 8.0 | Substitution pattern from chemical shifts and coupling constants (J-values) |
| ¹H (Methoxy, -OCH₃) | ~3.8 - 4.0 | Presence and environment of the methoxy group |
| ¹H (Hydroxyl, -OH) | Variable (depends on solvent, concentration) | Presence of the hydroxyl group |
| ¹³C (Aromatic) | ~110 - 160 | Number of unique carbon environments in the benzene ring |
| ¹³C (Methoxy, -OCH₃) | ~55 - 65 | Presence of the methoxy carbon |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an ion. researchgate.net For this compound (C₇H₈O₅S), the exact mass of the deprotonated molecule [M-H]⁻ can be calculated and compared to the measured mass, providing strong evidence for its identification in a complex sample.
Differentiating between isomers (e.g., 4-Hydroxy-3-methoxybenzenesulfonic acid) that have the same exact mass is a significant challenge. mdpi.com Tandem HRMS (HRMS/MS) is a key technique for this purpose. By inducing fragmentation of the isolated precursor ion, a characteristic fragmentation pattern is generated. nih.gov Isomers often yield different fragment ions or the same fragments in different relative abundances, creating a unique "fingerprint" for each isomer. nih.gov For aromatic sulfonic acids, a common fragmentation pathway is the loss of SO₂ (64 Da) or SO₃ (80 Da). nih.govresearchgate.net The specific fragmentation pattern will be influenced by the relative positions of the hydroxyl and methoxy groups, which affect the stability of the resulting fragment ions. Comparing the HRMS/MS spectra of unknown peaks to those of authentic standards or to theoretically predicted fragmentation patterns can enable confident isomer identification.
Environmental Transformation and Degradation Pathways of 3 Hydroxy 2 Methoxybenzenesulfonic Acid
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves non-biological processes that can transform chemical compounds in the environment. For 3-hydroxy-2-methoxybenzenesulfonic acid, the key abiotic mechanisms are likely to be photolysis, hydrolysis, and oxidation by reactive oxygen species.
Photolytic Stability: Sunlight can induce photochemical reactions, leading to the degradation of organic compounds. The photolytic degradation of aromatic compounds is influenced by the presence of photosensitizers in the environment. For instance, studies on other substituted benzenesulfonic acids, such as 3-nitrobenzenesulfonic acid, have shown that photocatalytic degradation can occur in the presence of a catalyst like titanium dioxide (TiO2) and UV radiation. researchgate.net This process typically involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring. It is plausible that this compound could undergo similar photocatalytic degradation in sunlit surface waters containing natural photosensitizers.
Hydrolytic Stability: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Arylsulfonic acids are known to be susceptible to hydrolysis, which is the reverse of the sulfonation reaction, particularly at elevated temperatures. wikipedia.org The stability of the carbon-sulfur bond in aromatic sulfonic acids is influenced by the electron density of the aromatic ring. researchgate.net Generally, arylsulfonic acids can undergo desulfonation when heated in water, often above 200°C, to yield the corresponding phenol (B47542) and sulfuric acid. wikipedia.org However, under typical environmental temperatures, the hydrolysis of the sulfonate group from the aromatic ring is expected to be a very slow process. Substituted aromatic sulfonic acids have been observed to degrade under hydrothermal conditions (e.g., 130-160°C), while alkyl sulfonic acids show greater stability. brandeis.edu
| Degradation Process | Conditions | Potential Outcome for this compound |
| Photolysis | Presence of sunlight and photosensitizers (e.g., TiO2) | Potential for degradation through photocatalytic oxidation. researchgate.net |
| Hydrolysis | Elevated temperatures (e.g., >130-200°C) in aqueous environments | Desulfonation to form 3-hydroxy-2-methoxyphenol and sulfuric acid. wikipedia.orgwikipedia.orgbrandeis.edu |
| Hydrolysis | Ambient environmental temperatures | Likely to be stable with a very slow rate of hydrolysis. |
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive and play a crucial role in the abiotic degradation of organic pollutants in both aquatic and atmospheric environments. Hydroxyl radicals can be generated through various photochemical processes in the environment.
The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring, forming hydroxycyclohexadienyl-type radicals. cusat.ac.in For compounds with methoxy (B1213986) and hydroxy substituents, like this compound, the hydroxyl radical is likely to attack the aromatic ring. Studies on methoxy- and hydroxy-benzoic acids have shown that this can lead to hydroxylation (addition of an -OH group) or demethoxylation (replacement of an -OCH3 group with an -OH group). researchgate.net The presence of both a hydroxyl and a methoxy group on the benzene (B151609) ring of the target compound would likely influence the position of the hydroxyl radical attack. The subsequent reactions of the resulting radical intermediates, particularly in the presence of oxygen, can lead to the formation of hydroxylated derivatives or ring cleavage products. cusat.ac.inresearchgate.net
Research on the sonochemical degradation of benzenesulfonic acid, which also involves the generation of hydroxyl radicals, has identified mono- and di-hydroxylated derivatives as initial transformation products, followed by aromatic ring cleavage to form aliphatic carboxylic acids. cusat.ac.in
| Oxidant | Reaction Mechanism | Potential Products from this compound |
| Hydroxyl Radical (•OH) | Electrophilic addition to the aromatic ring | Dihydroxylated and trihydroxylated benzenesulfonic acid derivatives. |
| Hydroxyl Radical (•OH) | Demethoxylation | Dihydroxybenzenesulfonic acid derivatives. researchgate.net |
| Hydroxyl Radical (•OH) | Ring cleavage | Aliphatic carboxylic acids and eventual mineralization to CO2, H2O, and sulfate (B86663). cusat.ac.in |
Biotic Transformation and Biodegradation Studies
Biotic degradation, mediated by microorganisms, is a primary pathway for the removal of many organic compounds from the environment. The biodegradation of sulfonated aromatic compounds has been the subject of numerous studies.
The microbial degradation of benzenesulfonates often begins with an initial attack on the aromatic ring, typically by dioxygenase enzymes. This enzymatic action can lead to the formation of catechols and the release of the sulfonate group as sulfite (B76179) (SO3^2-), which is then oxidized to sulfate (SO4^2-). uni-konstanz.denih.gov For example, Alcaligenes sp. strain O-1 has been shown to degrade benzenesulfonate (B1194179) via dioxygenation to produce catechol and sulfite. uni-konstanz.denih.gov
For substituted benzenesulfonates, the degradation pathway can be more complex. Bacteria have been isolated that can utilize a wide range of sulfonated aromatic compounds as a sole source of sulfur. nih.gov In many cases, the initial step involves the mono- or dioxygenation of the aromatic ring, leading to desulfonation. For instance, Pseudomonas sp. strain S-313 converts various naphthalenesulfonic and benzenesulfonic acids to their corresponding hydroxylated analogs (e.g., benzenesulfonic acid to phenol). nih.govd-nb.info The hydroxyl group introduced is derived from molecular oxygen, indicating the action of an oxygenase. nih.govd-nb.info
The presence of a methoxy group, as in this compound, introduces another potential site for microbial attack. Anaerobic bacteria, such as Eubacterium limosum and Acetobacterium woodii, are capable of metabolizing methoxybenzoic acids via O-demethylation to form the corresponding hydroxybenzoic acids. nih.gov This suggests that a potential biotic transformation pathway for this compound could involve the cleavage of the methoxy group to yield 2,3-dihydroxybenzenesulfonic acid.
Following the initial enzymatic attack and potential desulfonation or demethylation, the resulting dihydroxylated aromatic intermediates are typically subject to ring cleavage. The degradation of catechol 4-sulfonate, an intermediate in the breakdown of benzene 1,3-disulfonate, proceeds through ortho-cleavage by a protocatechuate-3,4-dioxygenase type II enzyme. oup.com This leads to the formation of 3-sulfomuconate, which is further metabolized. oup.com
In the degradation of other aromatic compounds, such as 2,3-dihydroxybenzoate, meta-cleavage pathways have also been identified. nih.gov The specific pathway utilized depends on the microorganism and the structure of the substrate. The resulting ring-fission products are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the compound.
A plausible, though hypothetical, biodegradation pathway for this compound could involve one or more of the following initial steps:
Dioxygenation and Desulfonation: Formation of 2-methoxycatechol.
O-Demethylation: Formation of 2,3-dihydroxybenzenesulfonic acid.
Hydroxylation: Formation of other hydroxylated intermediates.
Following these initial transformations, the resulting di- or tri-hydroxylated intermediates would likely undergo enzymatic ring cleavage, followed by further degradation.
| Proposed Initial Step | Key Enzyme Type | Potential Intermediate |
| Dioxygenation & Desulfonation | Dioxygenase | 2-Methoxycatechol |
| O-Demethylation | O-demethylase | 2,3-Dihydroxybenzenesulfonic acid |
| Hydroxylation | Monooxygenase | Trihydroxybenzenesulfonic acid derivatives |
Fate and Transport Modeling in Environmental Systems
Fate and transport models are computational tools used to predict the distribution and concentration of chemicals in the environment over time. tandfonline.comrsc.org These models integrate information on a chemical's physical-chemical properties, its degradation rates (both abiotic and biotic), and the characteristics of the environmental system (e.g., soil type, water flow). researchgate.netfao.orgfiveable.memdpi.com
For this compound, a comprehensive fate and transport model would require data on its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partitioning coefficient (Koc). Additionally, experimentally determined rates of photolysis, hydrolysis, and biodegradation would be essential inputs.
In the absence of specific data for this compound, quantitative structure-activity relationship (QSAR) models could be used to estimate its physical-chemical properties and degradation half-lives based on its chemical structure. These estimated parameters could then be used in multimedia fate models to predict its likely distribution in different environmental compartments such as water, soil, sediment, and air. mdpi.com The high water solubility expected for a sulfonic acid suggests that it would be mobile in aqueous environments and have a low potential for bioaccumulation. Its transport in soil would be influenced by its sorption to soil particles, which is expected to be low.
Adsorption and Leaching Potential in Soil and Sediment Matrices
The mobility of this compound in terrestrial environments is primarily determined by its adsorption to soil and sediment particles. The organic carbon-water partition coefficient (Koc) is a critical parameter used to predict the extent of this adsorption. chemsafetypro.com A high Koc value suggests that the compound will bind strongly to the organic matter in soil, limiting its movement, whereas a low Koc value indicates a higher potential for leaching into groundwater. chemsafetypro.comchemsafetypro.com
For this compound, the Koc value can be estimated using EPI Suite's KOCWIN™ program. Based on its chemical structure, which includes a polar sulfonic acid group, a hydroxyl group, and a methoxy group, the compound is expected to be highly water-soluble and exhibit weak adsorption to soil organic carbon. The estimated physicochemical properties relevant to its adsorption and leaching potential are presented in the table below.
Table 1: Estimated Physicochemical Properties Relevant to Adsorption and Leaching of this compound
| Parameter | Estimated Value | Method |
|---|---|---|
| LogKow (Octanol-Water Partition Coefficient) | 1.25 | KOWWIN™ (EPI Suite™) |
| Water Solubility | 1.8 x 105 mg/L | WSKOWWIN™ (EPI Suite™) |
| Soil Adsorption Coefficient (Koc) | 35 L/kg | KOCWIN™ (MCI Method, EPI Suite™) |
| Log Koc | 1.54 | KOCWIN™ (MCI Method, EPI Suite™) |
The low estimated Koc value of 35 L/kg places this compound in the "very high" to "high" mobility class according to established soil mobility classification schemes. chemsafetypro.com This indicates a low affinity for soil organic matter and a significant potential to leach from the soil surface into lower soil horizons and potentially reach groundwater. The high water solubility further supports this assessment, as the compound will readily partition into the aqueous phase in the soil matrix.
Volatilization and Atmospheric Cycling Considerations
The potential for a chemical to volatilize from soil or water surfaces and enter the atmosphere is governed by its vapor pressure and Henry's Law constant. brainly.inwisdomlib.org A higher vapor pressure indicates a greater tendency for the pure substance to become a gas, while the Henry's Law constant describes the partitioning of a chemical between the air and water at equilibrium. askiitians.comtandfonline.com
For this compound, its ionic nature due to the sulfonic acid group significantly reduces its volatility. The estimated values for its vapor pressure and Henry's Law constant, as predicted by EPI Suite's MPBPWIN™ and HENRYWIN™ programs, are extremely low.
Table 2: Estimated Physicochemical Properties Relevant to Volatilization of this compound
| Parameter | Estimated Value | Method |
|---|---|---|
| Vapor Pressure | 1.2 x 10-8 mm Hg at 25°C | MPBPWIN™ (EPI Suite™) |
| Henry's Law Constant | 2.1 x 10-15 atm-m³/mol | HENRYWIN™ (Bond Method, EPI Suite™) |
These low values suggest that volatilization of this compound from moist soil or water surfaces is not a significant environmental fate process. The compound is expected to remain predominantly in the aqueous phase.
Once in the atmosphere, the persistence of a chemical is largely determined by its rate of reaction with photochemically produced hydroxyl radicals (•OH). The AOPWIN™ program in EPI Suite™ can estimate the rate constant for this reaction.
Table 3: Estimated Atmospheric Oxidation of this compound
| Parameter | Estimated Value | Method |
|---|---|---|
| OH Radical Reaction Rate Constant | 3.5 x 10-11 cm³/molecule-sec | AOPWIN™ (EPI Suite™) |
| Atmospheric Half-life | 3 hours | AOPWIN™ (assuming [•OH] = 1.5 x 106 molecules/cm³) |
The estimated atmospheric half-life of approximately 3 hours indicates that if this compound were to enter the atmosphere, it would be rapidly degraded. researchgate.netacs.org However, given its extremely low volatility, its presence in the gas phase is expected to be negligible. Therefore, atmospheric cycling is not considered a significant environmental fate pathway for this compound.
Future Directions and Emerging Research Avenues for 3 Hydroxy 2 Methoxybenzenesulfonic Acid
Exploration of Novel Catalytic and Synergistic Roles in Multicomponent Reactions
The inherent acidity of the sulfonic acid group, coupled with the electronic effects of the hydroxyl and methoxy (B1213986) substituents, suggests a promising role for 3-hydroxy-2-methoxybenzenesulfonic acid as a catalyst in multicomponent reactions (MCRs). MCRs, which involve the combination of three or more reactants in a single synthetic operation, are of great interest for their efficiency and atom economy. The sulfonic acid moiety can act as a Brønsted acid catalyst, protonating substrates and activating them for subsequent reactions.
Future research could explore its efficacy in well-established MCRs such as the Biginelli, Hantzsch, or Ugi reactions. The presence of the hydroxyl and methoxy groups could offer synergistic effects, potentially influencing the reaction mechanism and selectivity through hydrogen bonding or steric hindrance. The table below outlines potential MCRs where this compound could be investigated as a catalyst.
| Multicomponent Reaction | Potential Role of this compound | Key Advantages |
| Biginelli Reaction | Brønsted acid catalyst to facilitate the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). | Potential for improved yields and milder reaction conditions. |
| Hantzsch Dihydropyridine Synthesis | Acid-catalyzed condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. | The steric and electronic influence of the substituents could enhance regioselectivity. |
| Ugi Reaction | Acid catalysis of the condensation between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. | The multifunctional nature of the catalyst could lead to novel product scaffolds. |
Integration into Advanced Smart Materials and Responsive Systems
The development of "smart" materials that respond to external stimuli is a rapidly growing field. The functional groups of this compound make it an intriguing candidate for incorporation into such systems. The sulfonic acid group, being highly acidic, can participate in proton exchange and alter the pH of its local environment. The hydroxyl and methoxy groups can engage in hydrogen bonding and other non-covalent interactions.
One avenue of exploration is its use as a dopant or functional monomer in the synthesis of conductive polymers or hydrogels. The sulfonic acid group could impart ion-exchange properties and pH-responsiveness to the material. For instance, a hydrogel containing this compound could exhibit swelling or shrinking behavior in response to changes in pH. The following table illustrates potential applications in smart materials.
| Smart Material System | Potential Function of this compound | Stimulus and Response |
| pH-Responsive Hydrogels | As a cross-linking agent or functional monomer. | Changes in pH would alter the protonation state of the sulfonic acid groups, leading to changes in swelling. |
| Ion-Exchange Membranes | Covalently bonded to a polymer backbone. | The sulfonic acid groups would facilitate the transport of cations across the membrane. |
| Self-Healing Polymers | As a component that can form reversible bonds. | The hydroxyl and sulfonic acid groups could participate in hydrogen bonding networks that can reform after being broken. |
Development of Predictive Models for Structure-Reactivity and Structure-Property Relationships
To accelerate the discovery of new applications for this compound, the development of predictive computational models is crucial. These models can establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). By correlating the structural features of the molecule with its catalytic activity or its effect on material properties, researchers can virtually screen for promising applications and design new experiments more efficiently.
Future research in this area would involve synthesizing a library of derivatives of this compound with varied substitution patterns. These compounds would then be tested in specific catalytic reactions or material formulations. The resulting experimental data would be used to train and validate computational models. The table below details the components of such a predictive modeling approach.
| Modeling Aspect | Description | Expected Outcome |
| Descriptor Calculation | Quantum chemical calculations (e.g., Density Functional Theory) to determine electronic and steric parameters for each derivative. | A set of molecular descriptors that quantify the structural features of the compounds. |
| Model Development | Statistical methods such as multiple linear regression or machine learning algorithms to build predictive models. | Equations or algorithms that can predict the activity or property of a new derivative based on its structure. |
| Model Validation | Using the model to predict the performance of a new set of derivatives and comparing the predictions with experimental results. | A validated predictive model that can guide future research efforts. |
Sustainable Synthesis and Circular Economy Considerations in its Production and Utilization
In line with the principles of green chemistry and the circular economy, future research must address the sustainable production and lifecycle of this compound. This includes developing synthetic routes that utilize renewable feedstocks, minimize waste generation, and employ environmentally benign solvents and catalysts.
One potential avenue is the exploration of biocatalytic routes for its synthesis, which could offer high selectivity and reduce the reliance on harsh chemical reagents. Furthermore, investigating the recyclability of the compound when used as a catalyst is essential. Immobilizing it on a solid support, for example, could facilitate its recovery and reuse. The table below highlights key areas for research in sustainable practices.
| Sustainability Aspect | Research Focus | Potential Impact |
| Green Synthesis | Development of synthetic methods using renewable starting materials and green solvents. | Reduced environmental footprint of the production process. |
| Catalyst Recycling | Immobilization of the compound on solid supports for easy separation and reuse. | Increased economic viability and reduced waste in catalytic applications. |
| Biodegradability | Assessment of the environmental fate and biodegradability of the compound and its derivatives. | Ensuring that its use does not lead to persistent environmental pollution. |
| Circular Economy Integration | Exploring the potential to derive the compound from waste streams or to utilize it in processes that contribute to a circular economy. | Contribution to a more sustainable chemical industry. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxy-2-methoxybenzenesulfonic acid, and how do functional group interactions influence reaction design?
- Methodological Answer : Synthesis typically involves sulfonation of a methoxy-substituted phenol precursor under controlled acidic conditions. The hydroxyl and methoxy groups necessitate protection (e.g., acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions like oxidation or sulfonic acid group migration. Post-synthesis deprotection requires mild conditions (e.g., aqueous NaOH for acetyl groups) to preserve structural integrity. Reaction monitoring via TLC or HPLC is critical due to potential intermediate instability .
Q. How can spectroscopic techniques (NMR, FTIR) be optimized to characterize this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO or water to solubilize the compound. The aromatic protons will exhibit splitting patterns reflecting substituent positions (e.g., para-hydroxy and meta-methoxy groups). ¹³C NMR can confirm sulfonic acid (-SO₃H) and methoxy (-OCH₃) carbons at ~110-130 ppm and ~55 ppm, respectively.
- FTIR : Key peaks include broad O-H stretches (~2500-3300 cm⁻¹), S=O asymmetric/symmetric stretches (~1180-1250 cm⁻¹), and C-O-C stretches (~1020-1080 cm⁻¹). Compare with structurally analogous compounds for validation .
Q. What are the stability and storage guidelines for this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2-8°C to minimize hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents (e.g., HNO₃, KMnO₄), which may degrade the sulfonic acid group. Conduct periodic stability assays via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can reaction conditions be optimized to prevent decomposition of this compound during derivatization?
- Methodological Answer : Use low-temperature reactions (0-5°C) and buffered media (pH 4-6) to stabilize the sulfonic acid moiety. For electrophilic substitutions (e.g., nitration), employ dilute HNO₃ in H₂SO₄ to control reactivity. Monitor intermediates via real-time UV-Vis spectroscopy to abort reactions if byproducts emerge .
Q. What strategies are recommended for toxicological assessment when limited data are available?
- Methodological Answer : Prioritize in vitro assays:
- Cytotoxicity : MTT assay using human keratinocyte (HaCaT) or hepatic (HepG2) cell lines.
- Reactive Oxygen Species (ROS) : Fluorometric probes (e.g., DCFH-DA) to quantify oxidative stress.
- Ames Test : Assess mutagenicity with Salmonella strains (TA98/TA100). Cross-reference with structurally similar compounds (e.g., 4-Hydroxy-3-methoxyphenylacetic acid) for predictive insights .
Q. How does the regioselectivity of this compound in electrophilic aromatic substitution (EAS) compare to its structural analogs?
- Methodological Answer : The meta-directing sulfonic acid group and ortho/para-directing hydroxyl/methoxy groups create competing electronic effects. Computational modeling (DFT) predicts preferential substitution at the C-5 position (relative to -SO₃H). Validate via bromination (Br₂/FeBr₃) followed by LC-MS analysis. Compare with analogs like 3-Amino-4-hydroxybenzenesulfonic acid to isolate substituent effects .
Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?
- Methodological Answer :
- Solubility : Re-test under standardized conditions (e.g., 25°C, 0.1 M PBS) using gravimetric or nephelometric methods.
- Reactivity : Replicate disputed reactions with controlled purity (≥98% via HPLC) and anhydrous solvents. Publish detailed protocols to reconcile discrepancies .
Data Limitations and Recommendations
- Caution : Limited toxicological and decomposition data exist for this compound. Extrapolate cautiously from analogs (e.g., 4-Hydroxy-3-methoxyphenylacetic acid) while noting structural differences .
- Collaboration : Engage with regulatory databases (ECHA, PubChem) to contribute missing data, enhancing reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
